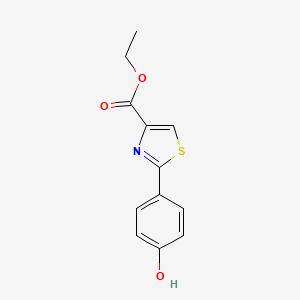

2-(4-hydroxyphényl)thiazole-4-carboxylate d’éthyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate, also known as ETH-2-HPC, is an organic compound with a molecular weight of 218.30 g/mol. It is a white crystalline solid with a melting point of 144-146°C and a boiling point of 425-427°C. ETH-2-HPC is structurally similar to 4-hydroxybenzyl alcohol, and has many potential applications in the field of organic synthesis.

Applications De Recherche Scientifique

Molécule bioactive multicible

Les thiazoles, y compris le 2-(4-hydroxyphényl)thiazole-4-carboxylate d’éthyle, sont des hétérocycles importants présentant un large éventail d’activités biologiques. Ils ont été trouvés pour avoir des propriétés antibactériennes, antifongiques, anti-inflammatoires, antitumorales, antituberculeuses, antidiabétiques, antivirales et antioxydantes {svg_1}. Les substituants en une position particulière du cycle thiazole affectent fortement les résultats biologiques {svg_2}.

Activité antibactérienne

Les dérivés du thiazole auraient une activité antibactérienne significative {svg_3}. Cela fait du this compound un candidat potentiel pour le développement de nouveaux médicaments antibactériens.

Activité antifongique

De manière similaire à ses propriétés antibactériennes, les dérivés du thiazole présentent également une activité antifongique {svg_4}. Cela suggère que le this compound pourrait être utilisé dans le développement de médicaments antifongiques.

Activité anti-inflammatoire

Les dérivés du thiazole se sont avérés posséder des propriétés anti-inflammatoires {svg_5}. Par conséquent, le this compound pourrait potentiellement être utilisé dans le traitement des maladies inflammatoires.

Activité antitumorale

Les dérivés du thiazole ont montré des résultats prometteurs dans des études antitumorales {svg_6}. Cela suggère que le this compound pourrait être étudié plus avant pour son utilisation potentielle en thérapie contre le cancer.

Activité antidiabétique

Les dérivés du thiazole auraient des propriétés antidiabétiques {svg_7}. Cela indique que le this compound pourrait potentiellement être utilisé dans la prise en charge du diabète.

Activité antioxydante

Les dérivés du thiazole sont connus pour présenter des propriétés antioxydantes {svg_8}. Cela suggère que le this compound pourrait être utilisé comme antioxydant potentiel.

Inhibiteur de la cholinestérase

Le this compound a été synthétisé dans l’espoir de trouver des inhibiteurs efficaces de la cholinestérase {svg_9}. Cela suggère son application potentielle dans le traitement de maladies comme la maladie d’Alzheimer, où les inhibiteurs de la cholinestérase sont couramment utilisés.

Mécanisme D'action

Target of Action

The primary target of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate is the bacterial enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the synthesis of peptidoglycan, a key component of the bacterial cell wall .

Mode of Action

Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate interacts with its target enzyme, UDP-N-acetylmuramate/L-alanine ligase, and acts as an antagonist . By targeting this ligase enzyme, the integrity of the bacterial cell can be dismantled, ultimately resulting in bacterial cell death .

Biochemical Pathways

The compound affects the biochemical pathway of peptidoglycan synthesis. Peptidoglycan is a major component of the bacterial cell wall, and its synthesis is crucial for maintaining the structural integrity of the cell . By inhibiting the enzyme UDP-N-acetylmuramate/L-alanine ligase, Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate disrupts the peptidoglycan synthesis pathway, leading to the death of the bacterial cell .

Result of Action

The result of the action of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate is the death of bacterial cells . The compound shows significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa . It also exhibits inhibitory potential against gram-positive Staphylococcus aureus and gram-negative Escherichia coli .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with UDP-N-acetylmuramate/L-alanine ligase, an enzyme involved in bacterial cell wall synthesis . The nature of this interaction is primarily inhibitory, which suggests potential antibacterial properties. Additionally, the hydroxyl group on the phenyl ring enhances its binding affinity to target enzymes, making it a potent inhibitor .

Cellular Effects

Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines such as MCF-7 and HeLa, the compound exhibits cytotoxic effects, leading to reduced cell proliferation . This is achieved through the modulation of signaling pathways that control cell growth and apoptosis. Furthermore, the compound can alter gene expression patterns, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate involves several key interactions at the molecular level. The compound binds to specific biomolecules, inhibiting their function. For instance, it has been shown to inhibit DNA topoisomerase II, an enzyme crucial for DNA replication and cell division . This inhibition leads to the accumulation of DNA double-strand breaks, ultimately causing cell death. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that the compound maintains its biological activity for several weeks when stored properly. Degradation products may form over time, potentially altering its effects on cellular function. In vitro and in vivo studies have demonstrated that prolonged exposure to the compound can lead to sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively modulate target pathways . At higher doses, toxic effects such as liver and kidney damage have been observed . Threshold effects are also evident, with a specific dosage range required to achieve the desired therapeutic effects without causing adverse reactions. These findings highlight the importance of dosage optimization in potential therapeutic applications .

Metabolic Pathways

Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolic processes can affect the compound’s bioavailability and efficacy. Additionally, the compound can influence metabolic flux and alter metabolite levels in cells .

Transport and Distribution

The transport and distribution of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, allowing it to reach its target sites. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for the compound’s biological activity and therapeutic potential .

Subcellular Localization

Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate exhibits specific subcellular localization patterns that affect its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, modulating gene expression. Alternatively, it may accumulate in the cytoplasm, affecting various signaling pathways and metabolic processes .

Propriétés

IUPAC Name |

ethyl 2-(4-hydroxyphenyl)-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S/c1-2-16-12(15)10-7-17-11(13-10)8-3-5-9(14)6-4-8/h3-7,14H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKQDDUPBNHWQGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Phenyl-5-[4-(propan-2-yl)phenyl]penta-1,4-dien-3-one](/img/structure/B1149265.png)